Cas no 1236273-88-3 (Salviaplebeiaside)

Salviaplebeiaside structure
Productnaam:Salviaplebeiaside
Salviaplebeiaside Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-{4-O-[6-O-(4-hydroxybenzoyl)-beta-D-glucopyranosyl]-3-hydroxyphenyl}-2-butanone
- Salviaplebeiaside
- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate
- J3.623.494F
- 1236273-88-3
- CS-0638475
- HY-N11084
- AKOS040762839
-
- Inchi: 1S/C23H26O10/c1-12(24)2-3-13-4-9-17(16(26)10-13)32-23-21(29)20(28)19(27)18(33-23)11-31-22(30)14-5-7-15(25)8-6-14/h4-10,18-21,23,25-29H,2-3,11H2,1H3/t18-,19-,20+,21-,23-/m1/s1
- InChI-sleutel: SGIIZGFEDJBZCG-ZFVIQDPVSA-N
- LACHT: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O)O[H])O[H])O[H])OC1C([H])=C([H])C(C([H])([H])C([H])([H])C(C([H])([H])[H])=O)=C([H])C=1O[H]
Berekende eigenschappen
- Exacte massa: 462.15259702 g/mol
- Monoisotopische massa: 462.15259702 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 9
- Complexiteit: 649
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 163
- XLogP3: 0.6
- Moleculair gewicht: 462.4
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.4±0.1 g/cm3
- Kookpunt: 716.3±60.0 °C at 760 mmHg
- Vlampunt: 246.2±26.4 °C
- Dampfdruk: 0.0±2.4 mmHg at 25°C
Salviaplebeiaside Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Salviaplebeiaside Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5678-5mg |
Salviaplebeiaside |
1236273-88-3 | 5mg |
¥ 4510 | 2024-07-19 | ||
TargetMol Chemicals | TN5678-1 ml * 10 mm |
Salviaplebeiaside |
1236273-88-3 | 1 ml * 10 mm |
¥ 4610 | 2024-07-19 | ||
TargetMol Chemicals | TN5678-1 mL * 10 mM (in DMSO) |
Salviaplebeiaside |
1236273-88-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5678-5 mg |
Salviaplebeiaside |
1236273-88-3 | 5mg |
¥6115.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S96670-5 mg |
4-{4-O-[6-O-(4-hydroxybenzoyl)-beta-D-glucopyranosyl]-3-hydroxyphenyl}-2-butanone |
1236273-88-3 | 5mg |
¥6400.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5678-5 mg |
Salviaplebeiaside |
1236273-88-3 | 98% | 5mg |
¥ 4,510 | 2023-07-10 |
Salviaplebeiaside Gerelateerde literatuur
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
1236273-88-3 (Salviaplebeiaside) Gerelateerde producten
- 2413877-66-2(2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride)
- 1806702-25-9(5-(2-Carboxyethyl)-2-methoxymandelic acid)
- 1025708-31-9(2-Cyanopyrimidine-5-boronic acid pinacol ester)
- 18913-98-9((2-methyl-1-phenylpropyl)hydrazine)
- 674786-20-0(Dihydromunduletone)
- 889453-84-3(4-Methoxyphenyl 3-O-Allyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside)
- 2034346-81-9(3-(4-methanesulfonylphenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide)
- 2167630-30-8(1-(azepane-1-sulfonyl)-3-methylbutan-2-amine)
- 2138266-29-0(3-(3-{4-bromo-1H-pyrrolo2,3-cpyridin-3-yl}prop-2-yn-1-yl)oxypropanoic acid)
- 2097914-37-7(2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one)
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie

Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie

Wuhan brilliant Technology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk
